molecular formula C10H9BBrNO2 B2945823 6-Bromo-8-methylquinoline-3-boronic acid CAS No. 2377609-15-7

6-Bromo-8-methylquinoline-3-boronic acid

Cat. No. B2945823
CAS RN: 2377609-15-7
M. Wt: 265.9
InChI Key: BFBFVHFSXSETSU-UHFFFAOYSA-N
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Description

6-Bromo-8-methylquinoline-3-boronic acid is a chemical compound with the CAS Number: 2377609-15-7. It has a molecular weight of 265.9 . The IUPAC name for this compound is (6-bromo-8-methylquinolin-3-yl)boronic acid .


Synthesis Analysis

The primary method for the synthesis of boronic acids, such as 6-Bromo-8-methylquinoline-3-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperatures to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-methylquinoline-3-boronic acid is 1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . 6-Bromo-8-methylquinoline-3-boronic acid can potentially be used in such reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.9 . It is recommended to be stored at refrigerated temperatures .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses organoboron reagents like 6-Bromo-8-methylquinoline-3-boronic acid, continues to be a widely applied method for carbon–carbon bond formation. Future research may focus on developing new boron reagents and optimizing the conditions for these reactions .

Mechanism of Action

Target of Action

The primary target of 6-Bromo-8-methylquinoline-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation, the organoboron compound (like our 6-Bromo-8-methylquinoline-3-boronic acid) is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of research and development in organic chemistry .

Action Environment

The action of 6-Bromo-8-methylquinoline-3-boronic acid is influenced by environmental factors such as temperature and the presence of a metal catalyst . The reaction is performed at low temperature to prevent over-alkylation . Additionally, the presence of a palladium catalyst is crucial for the oxidative addition and transmetalation processes .

properties

IUPAC Name

(6-bromo-8-methylquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BBrNO2/c1-6-2-9(12)4-7-3-8(11(14)15)5-13-10(6)7/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBFVHFSXSETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC(=C2)Br)C)N=C1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BBrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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